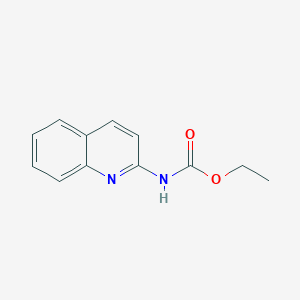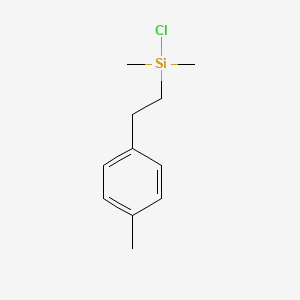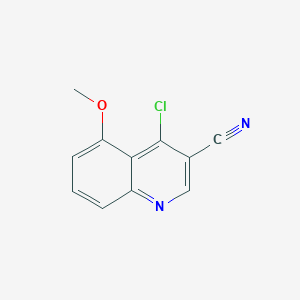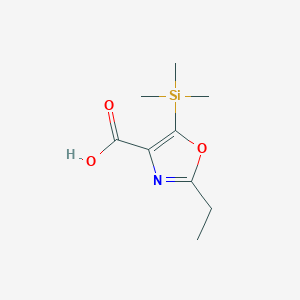
3-Ethyl-6-nitro-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl aniline and nitrobenzene derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or the Doebner-Miller reaction.
Reduction: The reduction of the nitro group to an amino group can be performed using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinolines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the quinoline ring and substituents.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Nitroquinoline: A similar compound with a nitro group at the 6-position.
3-Ethylquinoline: A compound with an ethyl group at the 3-position.
Uniqueness
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of the ethyl and nitro substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3-ethyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-5-8-6-9(13(15)16)3-4-10(8)12-11(7)14/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
InChIキー |
LEPMRBRAWRVSIC-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)




![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



